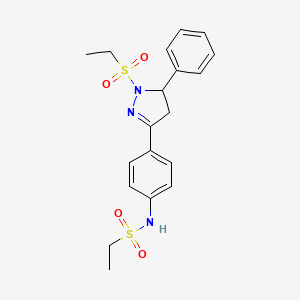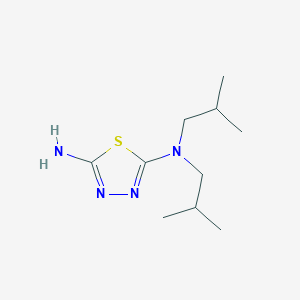
N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic molecule notable for its structure, which includes a pyrazole ring—a five-membered ring with two nitrogen atoms. This compound's unique structure lends it to various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, several steps are typically involved:
Formation of the Pyrazole Core: : This often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonylation: : The resulting pyrazole is subjected to sulfonylation, where ethylsulfonyl chloride is introduced in the presence of a base.
Substitution and Coupling: : Finally, the pyrazole compound is coupled with a phenyl derivative using conditions such as palladium-catalyzed cross-coupling or other suitable methods.
Industrial Production Methods
For large-scale production, these synthetic steps can be optimized for yield and purity. This involves:
Continuous flow reactions to enhance reaction efficiency and safety.
Use of automation and controlled environments to maintain consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can convert the ethyl groups into aldehyde or carboxylic acid groups under the right conditions.
Reduction: : Possible reduction of the sulfonyl groups back to their thiol forms under strong reducing environments.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: : Friedel-Crafts reagents such as aluminum chloride (AlCl3).
Major Products
From oxidation, one could obtain sulfonic acids or carboxylic acids.
Reduction typically yields thiols.
Substitution reactions yield various phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
This compound has a variety of uses:
Chemistry: : Serves as an intermediate in synthesizing more complex molecules.
Biology: : Investigated for its potential role in enzyme inhibition studies, specifically targeting pyrazole-containing compounds.
Medicine: : Explored as a possible pharmaceutical agent due to its structural similarities to known drugs.
Industry: : Used in the development of novel materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The effects of N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide are influenced by its interaction with molecular targets:
It can inhibit enzyme activities by mimicking the substrate or acting as a competitive inhibitor.
The sulfonamide group is known for its ability to interact with various protein targets, interfering with their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-phenylsulfonamide
1-(phenylsulfonyl)-1H-pyrazole
4-(phenylsulfonyl)aniline
Uniqueness
What sets N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its combination of sulfonyl and pyrazole functionalities, providing it with unique reactivity and potential for various applications. This dual functionality makes it particularly versatile for both synthetic and research uses.
There you go! A detailed look at this fascinating compound. What else is piquing your curiosity today?
Propriétés
IUPAC Name |
N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-10-15(11-13-17)18-14-19(16-8-6-5-7-9-16)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLWINUXIZEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2675576.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)
![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/new.no-structure.jpg)
![ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B2675589.png)

